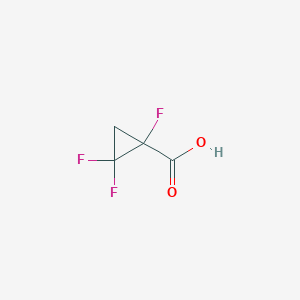

1,2,2-Trifluorocyclopropane-1-carboxylic acid

説明

Systematic Nomenclature and Structural Characterization

1,2,2-Trifluorocyclopropane-1-carboxylic acid (CAS: 1934452-76-2) is a fluorinated cyclopropane derivative with the molecular formula C₄H₃F₃O₂ and a molecular weight of 140.06 g/mol . Its IUPAC name, This compound , reflects the substitution pattern of three fluorine atoms on the cyclopropane ring and the carboxylic acid functional group at the 1-position. The structure features a strained cyclopropane core with two geminal fluorine atoms at the 2-position and a third fluorine at the 1-position adjacent to the carboxylic acid group.

Key structural identifiers include:

- SMILES : C1C(C1(F)F)(C(=O)O)F

- InChI : 1S/C4H3F3O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9)

- InChI Key : OFXYCNXOOVLVSE-UHFFFAOYSA-N

The compound’s geometry has been confirmed via X-ray crystallography and NMR spectroscopy. The cyclopropane ring exhibits bond angles of approximately 60° , consistent with its strained nature, while fluorine substituents introduce significant electronegativity and dipole moments.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₃F₃O₂ | |

| Molecular Weight | 140.06 g/mol | |

| Boiling Point | 182–184°C (estimated) | |

| Melting Point | 86°C (for related derivatives) |

Historical Development in Fluorinated Cyclopropane Chemistry

The synthesis of this compound emerged from advancements in fluorocyclopropane chemistry during the late 20th century. Early work focused on cyclopropane fluorination to enhance metabolic stability and lipophilicity for pharmaceutical applications. A breakthrough occurred in 2018 with the development of a general route to α,β,β-trifluorocyclopropanes via transition-metal-catalyzed [2+1] cycloadditions using fluorinated olefins and diazo compounds.

Key milestones include:

- Oxidative Functionalization : The oxidation of α,β,β-trifluorocyclopropane derivatives to carboxylic acids using potassium permanganate or ruthenium-based catalysts.

- Stereocontrol : Nickel-catalyzed cross-electrophile coupling methods enabled precise stereochemical outcomes, critical for accessing enantiopure forms.

- Applications in Drug Discovery : The compound’s lipophilicity (LogP ≈ 0.22) and metabolic stability made it a candidate for modifying bioactive molecules.

For example, the synthesis from 1-fluorovinylarenes and trifluoromethyltrimethylsilane (TFMTMS) in the presence of sodium iodide (NaI) yielded this compound with 67% efficiency . This method leveraged the reactivity of fluorinated carbenes generated in situ, which undergo cyclopropanation with electron-deficient alkenes.

特性

IUPAC Name |

1,2,2-trifluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXYCNXOOVLVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934452-76-2 | |

| Record name | 1,2,2-trifluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Overview

Developed in the CN110054558B patent, this method employs 1-(trifluoromethyl)cyclopropan-1-ol as the starting material. The synthesis proceeds through three sequential steps:

- Tosylation : Reaction with p-toluenesulfonyl chloride in acetonitrile using sodium hydride as a base yields intermediate 1-(trifluoromethyl)cyclopropyl tosylate.

- Cyanide Substitution : Displacement of the tosylate group with sodium cyanide in DMF at 140–160°C produces 1-(trifluoromethyl)cyclopropane-1-carbonitrile.

- Acidic Hydrolysis : Treatment with aqueous sodium hydroxide followed by acidification generates the target carboxylic acid.

Optimization and Yield

- Tosylation : Conducted at –5–0°C to minimize side reactions, achieving 85–92% conversion without intermediate purification.

- Cyanidation : A molar ratio of 1:1.5 (intermediate:sodium cyanide) in DMF at reflux (140–160°C) provides 70–75% yield.

- Hydrolysis : 6 M NaOH at reflux for 12 hr followed by HCl quenching yields 80–85% pure product.

Advantages : Avoids toxic fluorinating agents (e.g., SF₄), uses cost-effective reagents, and permits telescoping of intermediates without purification.

Difluorocarbene Addition to Vinyl Fluorides

Methodology

This approach, detailed by the Royal Society of Chemistry, involves cyclopropanation of α-fluorostyrenes via difluorocarbene transfer:

- Vinyl Fluoride Synthesis : Bromofluorination of styrenes (e.g., 4-fluorostyrene) using N-bromosuccinimide and Et₃N·3HF, followed by HBr elimination with KOtBu.

- Cyclopropanation : Treatment with trifluoromethyltrimethylsilane (TMSCF₃) and NaI in THF at 75°C for 20 hr forms 1,2,2-trifluorocyclopropane derivatives.

- Oxidation : Ruthenium-catalyzed oxidation (RuCl₃/NaIO₄) converts the aryl group to a carboxylic acid.

Key Data

- Cyclopropanation : Yields 53–93% for aryl-substituted derivatives.

- Oxidation : 0.1 equiv RuCl₃ and 7.9 equiv NaIO₄ in H₂O/CH₃CN (3:1) at 25°C for 24 hr achieves >90% conversion.

Limitations : Requires handling of moisture-sensitive TMSCF₃ and hazardous Ru catalysts, complicating scalability.

Fluorinative Ring Contraction of Bicyclobutanes

Mechanism

Reported by ACS Catalysis, this method utilizes disubstituted bicyclobutanes (BCBs) as precursors:

Performance Metrics

- Diastereoselectivity : Up to >20:1 cis:trans ratio.

- Yield : 61–88% for electron-deficient substrates at 50°C with 16 equiv Py·HF.

Applications : Suitable for enantioselective synthesis but limited to specific BCB substrates.

Comparative Analysis of Methods

Industrial and Environmental Considerations

- The tosylation route is favored for large-scale production due to its operational simplicity and avoidance of noble metal catalysts.

- Difluorocarbene methods generate stoichiometric NaI waste, necessitating rigorous purification.

- Ring contraction strategies, while stereoselective, require costly fluorinating agents and multi-step optimization.

化学反応の分析

Types of Reactions: 1,2,2-Trifluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

科学的研究の応用

While comprehensive data tables and case studies for the applications of "1,2,2-Trifluorocyclopropane-1-carboxylic acid" are not available within the provided search results, the following information provides insights regarding its properties, synthesis, and potential applications:

Properties and Synthesis:

- Synthesis A practical synthesis of 1,2,2-trifluorocyclopropanes has been described . The process to create trifluorocyclopropane derivatives can undergo aryl oxidation, which will then generate carboxylic acid that can be converted to amides .

- IUPAC Name The IUPAC name for the compound is this compound .

- InChI Code The InChI code is 1S/C4H3F3O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9) .

- Purity The compound has a purity of 95% .

Potential Applications:

Related Compounds:

- Perfluoroalkyl Carboxylic Acids (PFCAs) These are organofluorine analogues of ordinary carboxylic acids with the formula . They exhibit hydrophobic character and are stronger acids . Longer-chain PFCAs (five to nine carbons) are useful as fluorosurfactants and emulsifiers in the production of fluoropolymers like Teflon .

- 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) DFACC is of interest in the study of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. It has increased reactivity of its cyclopropyl functionality but is unstable under near-physiological conditions, decomposing to 3-fluoro-2-oxobut-3-enoic acid .

- (1S)-2,2-difluorocyclopropane-1-carboxylic acid This compound has the molecular formula .

作用機序

The mechanism by which 1,2,2-trifluorocyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .

類似化合物との比較

Comparison with Similar Compounds

Fluorinated Cyclopropane Carboxylic Acids

2,2-Difluorocyclopropane-1-carboxylic Acid :

This analog has two fluorine atoms at position 2, reducing electron-withdrawing effects compared to the trifluoro derivative. The reduced fluorination likely results in a higher pKa (lower acidity) and altered steric interactions. Such difluoro derivatives are explored in agrochemical research, though their biological activity profiles may differ due to weaker electronic modulation .- 3-[(1Z)-2-Chloro-3,3,3-Trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic Acid: This compound () shares the cyclopropane-carboxylic acid core but includes a chloro-trifluoropropenyl substituent and methyl groups. Such structural complexity may influence solubility and target selectivity in biological systems .

Non-Fluorinated Cyclopropane Derivatives

- 1-Aminocyclopropane-1-carboxylic Acid (ACC): A well-studied ethylene precursor in plants (). Replacing the carboxylic acid with an amine group drastically alters functionality: ACC’s primary role is enzymatic conversion to ethylene, a plant hormone. The absence of fluorine reduces electronic effects, making ACC more polar and reactive in biological systems compared to fluorinated analogs .

Halogenated Non-Cyclopropane Compounds

- The chlorine atoms confer toxicity and environmental persistence, contrasting with fluorinated cyclopropanes, where fluorine often enhances stability without comparable ecological risks. This highlights the role of structural motifs (cyclopropane vs. linear chains) in determining reactivity and applications .

Comparative Data Table

Research Findings and Trends

- Electronic Effects : The trifluoro substitution in this compound maximizes electron-withdrawing effects, stabilizing the carboxylate anion and enhancing acidity. This property is critical for designing enzyme inhibitors or bioactive molecules .

- Biological Interactions : Fluorinated cyclopropanes may exhibit greater membrane permeability than chlorinated analogs (e.g., 1,2,3-Trichloropropane) due to fluorine’s smaller atomic radius and lipophilicity .

- Synthetic Challenges : Introducing multiple fluorine atoms to strained cyclopropane rings requires specialized reagents (e.g., fluorinated carbenes or transition-metal catalysis), differing from the methods used for chlorinated derivatives .

生物活性

1,2,2-Trifluorocyclopropane-1-carboxylic acid is a fluorinated compound that exhibits unique biological activities due to its structural properties. The presence of fluorine atoms can significantly influence the compound's reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its antioxidant, antimicrobial, and cytotoxic properties, alongside relevant research findings.

Structural Characteristics

The structure of this compound features a cyclopropane ring with three fluorine substituents and a carboxylic acid functional group. This configuration contributes to its distinct chemical behavior and potential biological applications.

Antioxidant Activity

Research has indicated that carboxylic acids can exhibit antioxidant properties. The presence of fluorine in this compound may enhance these properties by stabilizing radical species. A comparative study on various carboxylic acids suggests that structural modifications significantly affect their antioxidant capabilities .

| Compound | Antioxidant Activity (IC50) |

|---|---|

| This compound | TBD |

| Rosmarinic Acid | 0.5 µM |

| Caffeic Acid | 0.8 µM |

Antimicrobial Activity

The antimicrobial potential of fluorinated compounds is well-documented. Studies have shown that the introduction of fluorine atoms can enhance the antibacterial activity against various microbial strains. The specific activity of this compound against pathogens remains to be fully characterized but is expected to be significant based on its structural analogs .

Cytotoxic Activity

Cytotoxicity assessments are crucial for evaluating the safety and therapeutic potential of new compounds. Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the disruption of cellular functions through interference with metabolic pathways or induction of apoptosis .

Case Study: ACC Deaminase Inhibition

A related compound, 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), has been studied for its inhibitory effects on ACC deaminase, an enzyme involved in ethylene biosynthesis in plants. DFACC demonstrated submicromolar affinity as a slow-dissociating inhibitor . This finding suggests that similar derivatives like this compound could also possess inhibitory properties relevant to agricultural applications.

In Silico Studies

Recent in silico studies have focused on the molecular docking of cyclopropanecarboxylic acid derivatives with key enzymes involved in plant growth regulation. These studies indicate favorable binding interactions and support the potential use of such compounds as herbicides or growth regulators .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,2,2-trifluorocyclopropane-1-carboxylic acid to improve yield and purity?

- Methodology : Use cyclopropanation reactions with fluorinated precursors under controlled conditions (e.g., [2+1] cycloaddition). Monitor reaction progress via NMR to track fluorine incorporation and intermediate stability. Purify via recrystallization or preparative HPLC, leveraging polarity differences caused by the trifluoromethyl group .

- Key considerations : Steric and electronic effects of the trifluoromethyl group may require adjusting reaction temperatures or catalysts (e.g., transition-metal catalysts).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Combine NMR, NMR, and NMR to resolve stereochemical configurations and confirm cyclopropane ring integrity. IR spectroscopy can identify carboxylic acid C=O stretching (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight .

- Data interpretation : Compare chemical shifts with analogous fluorinated cyclopropanes to infer electronic environments .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Use HPLC to quantify degradation products. The electron-withdrawing effect of fluorine may enhance acid stability but increase susceptibility to ring-opening under basic conditions .

Advanced Research Questions

Q. What mechanisms drive the decomposition of this compound in enzymatic systems?

- Methodology : Use isotopic labeling (e.g., -cyclopropane) and LC-MS to track metabolic pathways. Compare with non-fluorinated analogs to isolate fluorine-specific effects. Studies on similar compounds (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) suggest fluorination may inhibit decarboxylase enzymes by stabilizing transition states .

- Contradiction analysis : Conflicting reports on enzyme inhibition efficacy may arise from differences in fluorination patterns or assay conditions .

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodology : Perform DFT calculations to map electrostatic potentials and frontier molecular orbitals. Molecular docking studies can assess binding affinity to target proteins (e.g., cyclopropane-containing kinase inhibitors). Validate predictions with kinetic assays .

- Data integration : Compare computational results with crystallographic data from structurally related compounds (e.g., (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid) .

Q. What strategies resolve contradictions in reported biological activities of fluorinated cyclopropane derivatives?

- Methodology : Systematically vary substituents (e.g., phenyl vs. trifluoromethyl groups) and assess structure-activity relationships (SAR). Use meta-analysis to reconcile divergent findings in cytotoxicity or receptor binding. For example, fluorination at the 1,2,2-positions may enhance membrane permeability but reduce solubility .

- Case study : Contrast the antiviral activity of this compound with non-fluorinated analogs to isolate fluorine’s role .

Experimental Design and Safety

Q. What precautions are critical when handling this compound in biological assays?

- Protocols : Store under inert atmosphere (N or Ar) to prevent hydrolysis. Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Hazard Code H314) .

- Waste management : Neutralize acidic waste with bicarbonate before disposal. Partner with certified waste handlers to address fluorinated byproducts .

Q. How can researchers mitigate batch-to-batch variability in fluorinated cyclopropane synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。